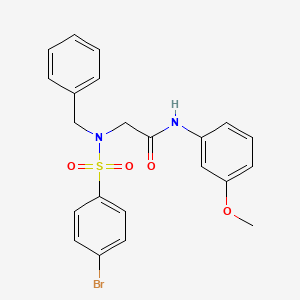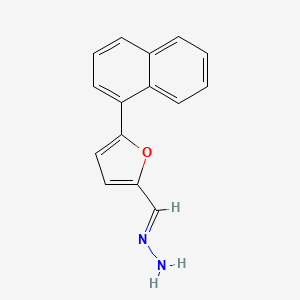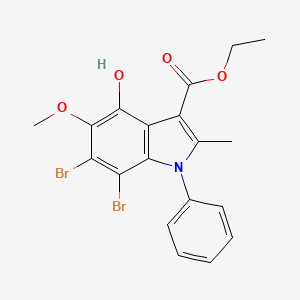![molecular formula C16H17N3O6S B5955935 N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5955935.png)
N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide is a chemical compound with a complex structure that includes both sulfonamide and nitrophenoxy groups
Preparation Methods
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-nitrophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Acetylation: The resulting product is then acetylated using acetic anhydride to form the acetamide group.
Coupling reaction: Finally, the nitrophenoxy group is introduced through a coupling reaction with 4-nitrophenol under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted sulfonamides.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the nitrophenoxy group can interact with cellular components to induce biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide can be compared with other similar compounds such as:
N-[4-(dimethylsulfamoyl)phenyl]acetamide: Lacks the nitrophenoxy group and has different chemical properties.
4-nitrophenoxyacetic acid: Lacks the sulfonamide group and has different biological activity.
Sulfanilamide: A simpler sulfonamide compound with different applications.
The uniqueness of this compound lies in its combination of sulfonamide and nitrophenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)15-9-3-12(4-10-15)17-16(20)11-25-14-7-5-13(6-8-14)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSSIOLOWZKFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5955860.png)


![1-[4-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5955883.png)

![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5955890.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-methylpiperidine](/img/structure/B5955896.png)
![(4-Chlorophenyl)-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-yl]methanone](/img/structure/B5955897.png)
![5-[(4-fluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B5955898.png)
![2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl-(thiophen-2-ylmethyl)amino]ethanol](/img/structure/B5955902.png)

![[1-(1-cyclohexen-1-ylcarbonyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5955922.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5955938.png)
![ETHYL 4-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE](/img/structure/B5955953.png)
